(2-Methoxyphenyl)hydrazine
Overview
Description
(2-Methoxyphenyl)hydrazine is an organic compound with the molecular formula C₇H₁₀N₂O. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a (2-methoxyphenyl) group. This compound is known for its utility in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in pharmaceutical research .
Mechanism of Action
Target of Action
(2-Methoxyphenyl)hydrazine is a chemical compound that has been used as an intermediate in the synthesis of biologically active compounds . .
Mode of Action
Hydrazines, in general, are known to react with carbonyls to form hydrazones . This reaction is similar to imine formation and involves the deprotonation of the weakly acidic N-H bond to form the hydrazone anion .
Biochemical Pathways
It is known that the compound can be used in the synthesis of indomethacin, a nonsteroidal anti-inflammatory drug (nsaid) . The synthesis begins with 4-methoxyphenyl hydrazine. The phenylhydrazone is formed by reaction with methyl levulinate under acid-catalyzed conditions. Heating allows isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement. Elimination of ammonia gives the indole .
Result of Action
As an intermediate in the synthesis of biologically active compounds, it contributes to the overall therapeutic effects of these compounds .
Biochemical Analysis
Biochemical Properties
It has been used in electrochemical studies for the demethylation of 2-methoxyphenol . This suggests that (2-Methoxyphenyl)hydrazine may interact with enzymes or proteins involved in methylation and demethylation processes.
Molecular Mechanism
It is known to be involved in the electrochemical demethylation of 2-methoxyphenol , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reduction of (2-methoxyphenyl)diazonium salts. This reduction can be achieved using reagents such as sodium sulfite or hydrogen sulfite under controlled conditions . Another method involves the reaction of (2-methoxyphenyl)amine with hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of (2-methoxyphenyl)amine followed by reduction. This process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form (2-methoxyphenyl)hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the formation of hydrazones and hydrazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur in the presence of acids or bases to facilitate the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction with aldehydes or ketones.
Azo Compounds: Resulting from oxidation reactions.
Hydrazides: Formed through substitution reactions with acyl chlorides.
Scientific Research Applications
(2-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-Methoxyphenyl)hydrazine: Similar in structure but with the methoxy group at the para position.
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain synthetic applications.
(2-Fluorophenyl)hydrazine: Contains a fluorine atom instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: (2-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in the synthesis of specific heterocyclic compounds and in pharmaceutical research .
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODPVCKFLEVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972886 | |
Record name | (2-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5, 57396-67-5 | |
Record name | (2-Methoxyphenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is HPLC-MS a preferred method for analyzing (2-methoxyphenyl)hydrazine derivatives in pharmaceutical development?
A1: HPLC-MS, or High-Performance Liquid Chromatography coupled with Mass Spectrometry, proves particularly valuable in analyzing this compound derivatives and similar compounds due to its combined advantages [, ]. HPLC provides efficient separation of complex mixtures, which is crucial when dealing with multiple compounds in pharmaceutical preparations. This separation ensures accurate identification and quantification of the target compound, even in the presence of impurities or byproducts. Mass spectrometry, on the other hand, offers sensitive and selective detection, allowing researchers to determine the molecular weight and structural information of the separated compounds. This is essential for confirming the identity and purity of the synthesized compounds.
Q2: How does understanding the optimal conditions for mass spectrometric detection benefit the analysis of this compound derivatives?
A2: The research emphasizes optimizing mass spectrometric detection parameters, such as drying gas temperature, fragmentor voltage, and nebulizer pressure, for analyzing this compound and related carbothioamides []. By determining the optimal conditions, researchers can maximize the signal intensity of the mass detector. This leads to enhanced sensitivity and selectivity in identifying and quantifying these compounds, even at low concentrations. Additionally, optimizing these parameters can help distinguish the signal of the target compound from potential impurities, leading to more accurate and reliable results. This is particularly important during drug development to ensure the quality and purity of the final product.
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